Product packaging for Aposafranine(Cat. No.:CAS No. 60937-65-7)

Aposafranine

Cat. No.: B1223006
CAS No.: 60937-65-7
M. Wt: 311.8 g/mol
InChI Key: MWXMWLZIZRDIBL-UHFFFAOYSA-N
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Description

Historical Trajectories of Aposafranine Investigation

The investigation into this compound and its related compounds spans over a century, with significant developments occurring in the late 19th and mid-20th centuries. Early chemical literature indicates that this compound was synthesized and characterized by Nietzki and Otto in 1888 wikimedia.org, lodz.pl. Further chemical transformations were explored, such as its conversion to phenosafranine or benzene (B151609) induline by diazotization and subsequent boiling with alcohol wikipedia.org, scbt.com, lodz.pl, ijariie.com, amazonaws.com, slideshare.net. The compound "anilino-aposafranine" was reported to possess tuberculostatic activity and was synthesized by oxidizing N-phenyl-o-phenylendiamine hydrochloride with ferric chloride, with studies dating back to 1948 google.com. Later, in 1954, Vincent Barry and colleagues synthesized this compound, which was later identified as a precursor or related compound to clofazimine, a drug used in leprosy treatment scispace.com. These historical investigations laid the groundwork for understanding the chemical reactivity and potential biological activities of this compound and its derivatives.

Foundational Relevance of Phenazinium Derivatives in Scientific Inquiry

Phenazine (B1670421) derivatives, including this compound and related compounds like safranin and phenosafranine, form a significant class of nitrogen-containing heterocyclic compounds guidechem.com, researchgate.net. Their foundational relevance stems from their vibrant chromophoric nature, making them valuable as dyes in various industries, including textiles and biological staining rsc.org, guidechem.com, wikipedia.org, rsc.org, scbt.com, archive.org. The phenazine core is known for its redox activity and fluorescent properties guidechem.com, which have led to their exploration in fields such as organic electronics, including solar cells and organic light-emitting diodes (OLEDs) rsc.org.

Furthermore, phenazine derivatives exhibit diverse biological activities. They have been recognized for their antimicrobial properties guidechem.com, researchgate.net, chemsociety.org.ng, researchgate.net and their ability to interact with biological macromolecules like DNA. Many phenazinium derivatives, being cationic, can intercalate into DNA, a property that has been extensively studied for their potential as therapeutic agents, including anticancer drugs rsc.org, sav.sk, researchgate.net, nih.gov, researchgate.net, researchgate.net, google.com, researchgate.net. The presence of amino substituents on the phenazine ring often enhances electron density and fluorescence quantum yield, while modifications with guanidino groups can further improve these properties and solubility rsc.org. This broad spectrum of applications highlights the foundational importance of the phenazinium scaffold in scientific research.

Current Paradigms in this compound Research and its Broader Implications

Contemporary research on this compound and its analogues continues to explore its multifaceted capabilities. A significant area of focus is its interaction with DNA, where this compound has been characterized as binding through a wedge-like partial intercalation mechanism sav.sk, researchgate.net, nih.gov, researchgate.net, researchgate.net, researchgate.net. This interaction is studied using various biophysical techniques, including spectrophotometry, thermal denaturation, sedimentation, and viscometry sav.sk, researchgate.net, researchgate.net. The ability of this compound to bind to DNA has implications for its use in molecular biology, for studying DNA structure and function, and DNA-protein interactions ontosight.ai.

This compound is also utilized as a stain in histology and cytology, aiding in the visualization of cellular structures through fluorescence microscopy and flow cytometry ontosight.ai. Its fluorescent properties, along with those of other phenazinium derivatives, are being leveraged in the development of novel biological markers and diagnostic tools, such as detecting bacterial efflux rsc.org, researchgate.net. Research is also exploring the post-functionalization of phenazinium dyes to achieve desirable optical properties, like emission in the near-infrared (NIR) region, which could lead to advanced applications in bioimaging and theranostics rsc.org. The broader implications of this compound research extend to its potential use in pharmaceuticals, as well as in materials science for applications such as sensors and organic electronics, building upon the established utility of the phenazine class rsc.org, guidechem.com.

Data Table: Selected Properties of this compound

PropertyValueSource
Molecular FormulaC₁₈H₁₈ClN₃ chemblink.com
Molecular Weight311.81 g/mol chemblink.com
Solubility in WaterSoluble ontosight.ai, chemblink.com, scbt.com
Max Absorption Wavelength~520 nm ontosight.ai
Absorption Maxima232.0, 283.3, 389.1, 523.6 nm (shoulder at 558.7 nm) sav.sk
Boiling Point (Cal.)469.6 °C chemblink.com
Flash Point (Cal.)237.8 °C chemblink.com
DNA Binding ModeWedge-like partial intercalation sav.sk, researchgate.net, nih.gov, researchgate.net, researchgate.net, researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18ClN3 B1223006 Aposafranine CAS No. 60937-65-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

60937-65-7

Molecular Formula

C18H18ClN3

Molecular Weight

311.8 g/mol

IUPAC Name

5-phenyl-4a,10-dihydro-4H-phenazin-10-ium-2-amine;chloride

InChI

InChI=1S/C18H17N3.ClH/c19-13-10-11-18-16(12-13)20-15-8-4-5-9-17(15)21(18)14-6-2-1-3-7-14;/h1-10,12,18,20H,11,19H2;1H

InChI Key

MWXMWLZIZRDIBL-UHFFFAOYSA-N

SMILES

C1C=C(C=C2C1N(C3=CC=CC=C3[NH2+]2)C4=CC=CC=C4)N.[Cl-]

Canonical SMILES

C1C=C(C=C2C1N(C3=CC=CC=C3[NH2+]2)C4=CC=CC=C4)N.[Cl-]

Synonyms

3-amino-10-phenylphenazinium chloride
aposafranine

Origin of Product

United States

Synthetic Pathways and Derivatization Strategies of Aposafranine

Methodologies for Aposafranine Synthesis from Precursor Compounds

The primary synthetic route to this compound involves the chemical transformation of phenosafranine, a related and more commonly encountered phenazine (B1670421) dye. This process typically leverages established diazo chemistry.

The synthesis of this compound is predominantly achieved through the diazotization of phenosafranine chloride. This reaction involves treating phenosafranine with nitrous acid, generated in situ from sodium nitrite (B80452) and a strong acid, to convert an amino group into a diazonium salt. Subsequently, this diazonium salt is reacted with alcohol, often under heating conditions, leading to the formation of this compound, also known as benzene (B151609) induline (C₁₈H₁₂N₃) wikipedia.orgijariie.comresearchgate.net. This transformation is a key example of diazonium salt chemistry applied to dye synthesis and modification.

Table 2.1: Primary Synthesis Method of this compound

Method NamePrecursor CompoundKey Reaction Step(s)Product(s)Key References
Diazotization and AlcoholysisPhenosafranine1. Diazotization of amino group2. Reaction with alcoholThis compound, Benzene induline (C₁₈H₁₂N₃) wikipedia.orgijariie.comresearchgate.net

Chemical Modifications and Generation of Novel this compound Derivatives for Research Purposes

This compound serves as a scaffold for generating derivatives with modified chemical and physical properties. These modifications are driven by the aim to enhance its performance in specific applications, such as improved interaction with biological molecules or altered spectroscopic characteristics.

Research into this compound derivatives often focuses on tuning its interaction with DNA researchgate.net, suggesting that modifications are designed to influence binding affinity, specificity, and the nature of the interaction (e.g., intercalation). While specific examples of novel this compound derivatives generated for research are not extensively detailed in the provided literature, the general principles of dye derivatization apply. These include the introduction of various functional groups to alter solubility, electronic properties, and reactivity.

Structural Design Principles for Modified this compound Analogues

The design of modified this compound analogues typically follows principles aimed at optimizing specific functionalities. For instance, to enhance its utility as a DNA probe, structural modifications might be introduced to:

Increase Binding Affinity and Selectivity: Altering the electronic distribution or introducing specific moieties that can form stronger or more selective interactions with DNA bases or the DNA backbone.

Modify Photophysical Properties: Introducing substituents that can shift absorption or emission wavelengths, enhance fluorescence quantum yield, or alter photostability, thereby improving its performance as a fluorescent probe or photosensitizer.

Enhance Solubility and Stability: Incorporating polar groups to improve solubility in aqueous or biological media, or designing structures that resist degradation under experimental conditions.

Introduce Reactive Handles: Adding functional groups that allow for conjugation to other biomolecules, nanoparticles, or surfaces for advanced applications.

Reaction Mechanisms in this compound Derivatization

The derivatization of this compound can proceed through several reaction pathways, leveraging the inherent reactivity of its phenazine core and any available functional groups.

A key derivatization strategy involves the diazotization of this compound itself , followed by coupling reactions. For example, diazotized this compound can be reacted with phenols, undergoing an electrophilic aromatic substitution reaction where the diazonium cation acts as an electrophile attacking the electron-rich phenol (B47542) ring lodz.plarchive.org.

General organic chemistry principles suggest that other derivatizations could involve:

Reactions at Amino Groups: If this compound possesses accessible amino groups (as in its precursor phenosafranine), these could undergo acylation, alkylation, or sulfonylation. For example, acylation with acid chlorides or anhydrides would introduce amide linkages, potentially altering solubility and electronic properties. Alkylation could introduce alkyl chains, affecting lipophilicity.

Electrophilic Aromatic Substitution: The aromatic rings of the phenazine system are susceptible to electrophilic attack, although the electron-deficient nature of the core might require activating substituents or specific reaction conditions.

Nucleophilic Substitution: If suitable leaving groups are present or introduced, nucleophilic substitution reactions could be employed to attach various moieties.

The specific mechanisms would depend on the nature of the intended modification and the reagents employed, drawing from established reaction pathways in heterocyclic and dye chemistry.

Purification and Characterization Techniques for Synthetic this compound Compounds

Following synthesis, rigorous purification and characterization are essential to confirm the identity, purity, and structural integrity of this compound and its derivatives.

Purification Techniques:

Column Chromatography: This is a widely used method for separating synthetic organic compounds. For this compound, silica (B1680970) gel is typically employed as the stationary phase, with solvent systems such as mixtures of chloroform (B151607) and methanol (B129727) (e.g., 80:20) serving as the mobile phase researchgate.net. This technique exploits differences in polarity to separate the target compound from reaction byproducts and unreacted starting materials.

Precipitation: After chromatographic separation, the purified this compound can be isolated by precipitation. This often involves adding a non-polar solvent, such as diethyl ether, to the eluent, causing the less soluble compound to precipitate out of solution researchgate.net.

Filtration: Filtration, often through membrane filters with pore sizes like 0.2 µm, is used to remove any particulate matter from solutions, ensuring the final product is free from solid impurities researchgate.net.

Characterization Techniques:

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for elucidating the detailed structure of this compound and its derivatives, providing information about the connectivity of atoms and the chemical environment of protons and carbons atlanchimpharma.comunacademy.com.

Mass Spectrometry (MS): Techniques like High-Resolution Mass Spectrometry (HRMS) are used to accurately determine the molecular weight and elemental composition of the synthesized compounds, confirming their identity atlanchimpharma.comlcms.cz.

UV-Visible (UV-Vis) Spectroscopy: As a dye, this compound possesses a characteristic absorption spectrum. UV-Vis spectroscopy is used to confirm the presence of the chromophoric system and can also be employed for quantitative analysis researchgate.netslideshare.net.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is a standard technique for assessing the purity of synthetic compounds and separating complex mixtures atlanchimpharma.comlcms.cz.

Table 2.2: Common Purification and Characterization Techniques for this compound

CategoryTechniqueDetails/ApplicationKey References
Purification Column ChromatographyStationary Phase: Silica Gel; Mobile Phase: Chloroform/Methanol (e.g., 80:20) researchgate.net
PrecipitationAddition of diethyl ether to eluent researchgate.net
FiltrationMembrane filter (e.g., 0.2 µm) for particulate removal researchgate.net
Characterization ¹H NMR SpectroscopyStructural elucidation, proton environments atlanchimpharma.comunacademy.com
¹³C NMR SpectroscopyStructural elucidation, carbon environments atlanchimpharma.comunacademy.com
Mass Spectrometry (MS)Molecular weight determination, elemental composition (e.g., HRMS) atlanchimpharma.comlcms.cz
UV-Visible (UV-Vis) SpectroscopyConfirmation of chromophore, quantitative analysis researchgate.netslideshare.net
High-Performance Liquid Chromatography (HPLC)Purity assessment, separation of mixtures atlanchimpharma.comlcms.cz

Spectroscopic and Photophysical Characterization of Aposafranine Systems

Advanced Spectrophotometric Analyses of Aposafranine Interactions

Spectrophotometry measures the interaction of light with a substance to elucidate its properties. For dye molecules, these techniques are fundamental in understanding how they interact with their surroundings, such as solvents or other molecules.

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a sample. This absorption corresponds to the excitation of electrons from a ground state to a higher energy state. The resulting spectrum provides information on the electronic structure of the molecule, which is highly sensitive to its chemical environment.

For phenazine (B1670421) dyes like Safranine O, UV-Vis spectroscopy is a powerful tool for elucidating mechanistic details of its interactions. Studies have shown that the spectroscopic properties of Safranine O are strongly dependent on the solvent. nih.gov For instance, a blue shift (a shift to shorter wavelengths) in the ground-state absorption band is observed as the polarity of the solvent increases. nih.gov This phenomenon suggests specific interactions, most likely hydrogen bonding, between the dye and solvent molecules. nih.gov

Furthermore, UV-Vis spectroscopy can reveal aggregation behavior. In aqueous solutions, Safranine O can form dimers (H-aggregates) at concentrations exceeding 10 μM. nih.gov This aggregation is characterized by a modest blueshift in the absorption spectrum compared to the monomer, which is indicative of a face-to-face stacking arrangement of the dye molecules. nih.gov Such analyses are critical for understanding concentration-dependent effects in various applications.

Fluorescence spectroscopy analyzes the light emitted by a substance after it has absorbed light. This emission, known as fluorescence, is highly sensitive to the molecular environment, making it an excellent probe for studying molecular interactions and conformations.

In the case of Safranine O, fluorescence studies provide complementary information to UV-Vis absorption. As solvent polarity increases, the fluorescence emission band exhibits a red shift (a shift to longer wavelengths). nih.gov This, combined with the absorption blue shift, results in a large Stokes shift (the difference between the absorption and emission maxima), which correlates linearly with solvent polarity parameters. nih.gov This behavior is interpreted as the dye molecule having a higher dipole moment in its first excited state (S₁) compared to its ground state (S₀). nih.gov

Fluorescence is also profoundly affected by aggregation. While the Safranine O monomer has an appreciable singlet excited-state lifetime, the formation of dimers leads to a drastic reduction in fluorescence, a phenomenon known as aggregation-induced quenching. nih.gov This quenching is a key characteristic of many phenazine dyes and has implications for their use in applications that rely on fluorescence emission. nih.gov

Dynamics of this compound in Excited States for Research Applications

The study of a molecule's behavior after absorbing light—its excited-state dynamics—is crucial for applications in photocatalysis, sensing, and imaging. Key parameters in these studies include the fluorescence quantum yield (the efficiency of fluorescence emission) and the excited-state lifetime (how long the molecule remains in the excited state).

For Safranine O, these photophysical parameters have been characterized in detail. The monomer in an aqueous solution exhibits a relatively small fluorescence quantum yield of about 0.05 and a singlet excited-state lifetime of approximately 1 nanosecond (ns). nih.gov However, upon aggregation into dimers, the excited-state dynamics change dramatically. The dimer's lifetime is drastically reduced to about 4 picoseconds (ps), which explains the observed fluorescence quenching. nih.gov

Understanding these ultrafast relaxation pathways is essential. The rapid, non-radiative decay in aggregates may be advantageous for applications involving localized heat generation. nih.gov The stark contrast in excited-state dynamics between the monomer and dimer forms highlights how intermolecular interactions can be harnessed to control the photophysical outcome, a principle of significant interest in the rational design of photoactive molecules. hw.ac.uk

Resonance Spectroscopy Investigations of this compound Molecular Structures

Resonance spectroscopy techniques, particularly Nuclear Magnetic Resonance (NMR), provide unparalleled, atom-level detail about molecular structure and dynamics. NMR spectroscopy is based on the absorption of radiofrequency waves by atomic nuclei in a magnetic field. The precise frequency of absorption (chemical shift) and the relaxation times of the nuclei are sensitive to the local chemical and structural environment. nih.gov

While specific NMR studies on this compound are not detailed in the search results, the application of this technique would be indispensable for its structural characterization. High-resolution NMR can be used to determine the molecular arrangement and dynamic properties of individual chemical groups within the molecule. nih.gov For instance, 1D and 2D NMR experiments could confirm the connectivity of atoms and provide insights into the three-dimensional conformation of the this compound molecule in solution.

In more complex systems, such as when a dye is incorporated into a membrane or bound to a protein, NMR can assess the structural perturbations induced by these interactions. nih.gov By measuring parameters like spin-lattice (T₁) and spin-spin (T₂) relaxation times, researchers can gain information on motional anisotropy and intermolecular interactions, providing a complete picture of the molecule's structural dynamics in its functional environment. nih.govnih.gov

Interactions of Aposafranine with Nucleic Acids: a Mechanistic Perspective

Elucidation of DNA Binding Mechanisms of Aposafranine

The interaction between this compound and DNA is characterized by a distinct binding mode that differentiates it from classical intercalators.

Partial Intercalation Models and Structural Implications

Spectrophotometry, thermal denaturation, sedimentation, and viscometric techniques have consistently shown that this compound binds to double-helical DNA through a single method: a wedge-like partial intercalation. sav.sknih.govresearchgate.net This mode of binding is distinct from full intercalation, where a molecule inserts itself completely between the base pairs of the DNA. The partial intercalation of this compound is likely due to the steric hindrance from its phenyl group, which is oriented perpendicular to the phenazinium tricycle. nih.gov

This wedge-like insertion causes a lower unwinding of the DNA helix compared to full intercalators. For instance, the unwinding angle for this compound was determined to be -20.3°, which is less than that of ethidium (B1194527) bromide (-26°). sav.skresearchgate.net This partial intercalation is thought to be a primary step in the interaction of many intercalative ligands with DNA. sav.sk While for some molecules this is a transient state leading to full intercalation, for this compound, it appears to be the stable and primary mode of binding. sav.sk

The binding of this compound to DNA is non-cooperative and results in a bathochromic shift (a shift to longer wavelengths) in its absorption spectrum. researchgate.net Isosbestic points observed in the absorption spectra of this compound-DNA complexes indicate a single binding mode over a wide range of molar ratios. sav.skresearchgate.net The binding affinity of this compound to calf thymus DNA has been determined, with an apparent binding constant (Ka) of 2.9 x 10⁵ M⁻¹, which is an order of magnitude lower than that of ethidium bromide. sav.skresearchgate.net

ParameterValueReference CompoundReference Value
Unwinding Angle-20.3°Ethidium Bromide-26°
Binding Constant (Ka)2.9 x 10⁵ M⁻¹Ethidium Bromide2.26 x 10⁶ M⁻¹

Non-Intercalative Binding Modes and their Research Significance

Unlike its parent compound, phenosafranine, which can bind to DNA through various modes including outside binding and dimer intercalation, this compound exhibits a single, partial intercalation binding mode. sav.sk Due to its asymmetry and the absence of a second amino group, this compound does not tend to aggregate in solution or in the presence of anionic polymers. sav.skresearchgate.net This lack of aggregation simplifies the study of its DNA binding, as it eliminates the complexities arising from multiple binding modes and dye aggregation on the DNA surface. sav.sk

The study of molecules like this compound, which exhibit a single, well-defined partial intercalation mode, is significant for understanding the initial steps of DNA-ligand interactions. It provides a model system to investigate how partial unwinding and local structural distortions of the DNA helix can occur without full insertion of the ligand. sav.sknih.gov This has implications for understanding the mechanisms of mutagenesis and the design of DNA-binding drugs. nih.gov

Conformational Perturbations in DNA Induced by this compound Binding

The binding of this compound to DNA induces significant changes in the DNA's conformation and stability.

Thermal Denaturation Studies of DNA-Aposafranine Systems

Thermal denaturation studies are a common method to assess the stability of DNA and its complexes with ligands. nih.govpeliti.org The binding of this compound to DNA leads to an increase in the thermal stability of the DNA double helix. sav.skresearchgate.net This is observed as an increase in the melting temperature (Tm) of the DNA in the presence of this compound. The stabilization of the DNA duplex upon this compound binding is a direct consequence of the energy required to break the bonds in the DNA-ligand complex. peliti.orgeaht.org The extent of this stabilization can provide information about the strength and nature of the interaction. sav.skresearchgate.net

Influence of this compound on DNA Replication and Transcription Models

The interaction of this compound with DNA has implications for fundamental cellular processes like DNA replication and transcription. nih.govresearchgate.net The partial intercalation of this compound can physically obstruct the progression of DNA and RNA polymerases along the DNA template. nih.gov This can lead to the inhibition of DNA synthesis and transcription. nih.gov

The structural distortions induced by this compound, such as the unwinding of the helix and the creation of local bends, can interfere with the recognition of DNA sequences by proteins involved in replication and transcription. sav.sknih.gov The ability of this compound to promote frameshift mutations is thought to be related to its half-intercalation mechanism, which can stabilize slipped mispairings during DNA replication. nih.gov By studying the effects of this compound on in vitro replication and transcription systems, researchers can gain a better understanding of how small molecules can modulate these critical biological processes. nih.govresearchgate.net

Methodologies for Quantitative Assessment of this compound-Nucleic Acid Interactions

The quantitative analysis of the binding between this compound and nucleic acids employs a variety of biophysical techniques. These methods provide insights into the binding affinity, stoichiometry, and conformational changes induced in the DNA double helix upon complex formation. Spectroscopic, viscometric, and sedimentation analyses are principal among these approaches, each offering a unique window into the mechanics of the interaction. nih.govresearchgate.net

Spectroscopic methods are fundamental in characterizing the binding of ligands like this compound to DNA. nih.gov These techniques monitor changes in the electronic absorption or fluorescence properties of the ligand upon interaction with the nucleic acid.

Absorption Spectrophotometry The interaction of this compound with double-helical DNA results in distinct changes in its visible absorption spectrum. sav.sk Upon binding, a hypochromic effect (a decrease in absorbance intensity) and a bathochromic shift (a shift to longer wavelengths) of the absorption maxima are observed. sav.sk Studies conducted in a standard sodium citrate (B86180) (SSC/10) buffer have shown that titrating this compound with DNA produces a set of spectral curves featuring three clear isosbestic points at 403 nm, 442 nm, and 568 nm. sav.sk The presence of these isosbestic points is significant as it indicates that this compound binds to DNA in a single, predominant mode over a wide range of molar input ratios. sav.sk

This spectroscopic behavior allows for the quantitative determination of binding parameters. By analyzing the changes in absorbance at a specific wavelength (e.g., 523 nm), the molar fraction of bound this compound can be calculated. sav.sk Subsequent analysis using a Scatchard plot yielded an apparent binding constant (Ka) for the this compound-calf thymus DNA complex. sav.sk This value is notably an order of magnitude lower than that of the well-characterized intercalator, ethidium bromide, under similar ionic strength conditions, suggesting a weaker binding affinity for this compound. sav.sk

Fluorescence Spectroscopy Fluorescence titration provides complementary information. The fluorescence of this compound is quenched upon binding to DNA, an effect attributed to the presence of guanine (B1146940) residues in the vicinity of the binding site. researchgate.netsav.sk While the degree of fluorescence quenching correlates with the guanine-cytosine (G-C) content of the DNA, studies indicate that this compound binding is not exclusive to G-C pairs but is rather distributed randomly along the DNA molecule, involving both G-C and adenine-thymine (A-T) pairs. researchgate.netsav.sk In contrast, when this compound interacts with an inorganic polyphosphate, its fluorescence intensity shows a slight increase, highlighting the specific nature of the interaction with the DNA double helix. sav.sk

Table 1: Spectroscopic Data for this compound-DNA Interaction

ParameterObservation/ValueSignificanceReference
Spectral ChangesHypochromism & Bathochromic ShiftIndicates close interaction with DNA base pairs, typical of intercalation or partial intercalation. sav.sk
Isosbestic Points403, 442, 568 nmSuggests a single, spectroscopically distinguishable binding mode. sav.sk
Apparent Binding Constant (Ka)2.9 x 105 M-1 (for calf thymus DNA)Quantifies the binding affinity; lower than for classical intercalators like ethidium bromide. sav.sk
Fluorescence ChangeQuenchingIndicates interaction with DNA bases, particularly guanine. researchgate.netsav.sk

Hydrodynamic methods such as viscometry and sedimentation are powerful tools for probing the structural changes in DNA that result from ligand binding, such as lengthening, stiffening, or bending. nih.govresearchgate.netnih.gov

Viscometric Analyses Viscosity measurements of DNA solutions are highly sensitive to changes in the contour length of the helix. nih.gov Classical intercalators increase the viscosity of a DNA solution by lengthening the double helix to accommodate the inserted ligand. nih.gov In the case of this compound, viscometric studies reveal that the binding results in an increase in the DNA contour length of only 0.13 nm per bound ligand molecule. sav.sk This increase is significantly less than the 0.34 nm expected for a full, classical intercalation, suggesting an alternative binding geometry. sav.sk

Furthermore, analysis of the DNA's persistence length indicates that the binding of this compound induces local bends in the DNA molecule. sav.sk This bending effect is more pronounced in DNAs with a higher G-C content. sav.sk These findings collectively support a model of partial, or "wedge-like," intercalation where the this compound molecule does not fully insert itself between the base pairs in a perpendicular fashion. sav.sknih.gov

Sedimentation Analyses Sedimentation velocity experiments using supercoiled circular DNA (cdDNA) provide a direct measure of a ligand's ability to unwind the DNA helix, a hallmark of intercalation. researchgate.netsav.sk When an intercalating agent binds to cdDNA, it removes and reverses the DNA supercoils, which can be observed as a characteristic change in the sedimentation coefficient. sav.sk

Studies on the interaction of this compound with pBR 322 plasmid DNA show that it does unwind the supercoiled form, confirming that the molecule inserts into the double helix. researchgate.netsav.sk However, the efficiency of this process is much lower compared to the classical intercalator ethidium bromide, indicating a weaker binding affinity. sav.sk By measuring the concentration of the ligand required to induce maximum relaxation of the supercoils, a DNA unwinding angle can be calculated. researchgate.net For this compound, the unwinding angle was determined to be -20.3°, a value smaller than that of ethidium bromide (-26°). sav.skresearchgate.net This smaller unwinding angle provides further quantitative evidence for a partial intercalation mechanism. sav.sk

Table 2: Hydrodynamic Data for this compound-DNA Interaction

MethodParameterValue for this compoundValue for Ethidium Bromide (Reference)ConclusionReference
ViscometryIncrease in Contour Length0.13 nm / molecule~0.34 nm / moleculeIncomplete insertion into the DNA helix. sav.sk
SedimentationCritical Binding Ratio (r'c)0.059 ± 0.0050.046 ± 0.002Lower unwinding efficiency, supporting partial intercalation. sav.skresearchgate.net
DNA Unwinding Angle-20.3° ± 1.7°-26° sav.skresearchgate.net

Electrochemical Behavior and Analytical Applications of Aposafranine in Research

Redox Chemistry of Aposafranine and Analogues in Model Systems

The redox chemistry of aposafranines is centered on the phenazine (B1670421) nucleus, which can undergo reversible electron and proton transfer reactions. This compound (also known as benzene (B151609) induline, C₁₈H₁₂N₃) can be synthesized from its parent compound, safranine, or more specifically, from phenosafranine. The process can involve the diazotization of phenosafranine, and the subsequent boiling of the resulting diazonium salt with alcohol. ijariie.comscribd.com Heating this compound with concentrated hydrochloric acid can form Aposafranone (C₁₈H₁₂N₂O). ijariie.com

The fundamental oxidation-reduction characteristics of this compound and its related compounds were systematically studied in the early 20th century. These studies established the relationship between electrode potential, pH, and the concentrations of the oxidized and reduced forms of the dye. acs.org The redox reactions of phenazine dyes like this compound are generally two-electron, two-proton processes. researchgate.net However, in the case of free dyes in solution, these electron transfers can occur at different potentials. researchgate.net The standard potential of these reactions is a key parameter, and for a series of this compound derivatives, these values have been determined through potentiometric titration. acs.org

The general equation for the redox reaction can be described as: Oxidant + 2e⁻ + nH⁺ ⇌ Reductant

The redox potential is dependent on the pH of the solution, which is characteristic of systems where protons are involved in the reaction. acs.org The environment surrounding the dye molecule significantly influences its redox properties. For instance, when phenazine dyes like Safranine O are bound to proteins such as bovine serum albumin (BSA), their formal redox potential shifts to a more positive value, and the two-electron transfer occurs in a single step. researchgate.net This highlights the sensitivity of the this compound redox system to its immediate molecular environment.

Table 1: Mid-point Potentials and Dissociation Constants of a Studied this compound Derivative Data from potentiometric titration studies of an N-aryl substituted this compound derivative.

ParameterValue
E'₀ at pH 7.0 (Volts)-0.252
pKa' of Reductant (pK'r₁)5.6
pKa' of Reductant (pK'r₂)<1

Source: Adapted from Stiehler, R. D., Chen, T. T., & Clark, W. M. (1933). Studies on Oxidation-Reduction. XIX. Aposafranines. acs.org

Electrochemical Characterization of this compound at Electrode Interfaces

The behavior of this compound at the interface between an electrode and an electrolyte solution is critical for its application in electrochemical devices. Techniques like voltammetry and impedance spectroscopy are employed to probe these interfacial phenomena.

Voltammetric Studies of Electron Transfer Processes

Cyclic voltammetry (CV) is a powerful technique used to study the redox behavior of chemical species. scbt.compalmsens.com It provides information on redox potentials and the kinetics of electron transfer reactions. google.com Studies involving this compound have utilized CV to investigate its interaction with biomolecules like DNA. researchgate.netresearchgate.net When a molecule like this compound binds to DNA, changes in its cyclic voltammogram, such as shifts in peak potential and decreases in peak current, can indicate an intercalative mode of interaction. researchgate.net

While specific, detailed voltammetric studies solely on this compound are not abundant in recent literature, the behavior of its close analogue, phenosafranine (PS), provides significant insight. In one study, a phenosafranine-functionalized multi-walled carbon nanotube (PS-MWCNT) modified electrode was characterized using CV. ijariie.com The modified electrode exhibited a well-defined redox peak with a formal potential (E°') of -0.5457 V in a 0.1 M NH₄NO₃ solution. ijariie.com The relationship between the peak current and the scan rate suggested a surface-controlled redox reaction, indicating that the electroactive species was immobilized on the electrode surface. ijariie.com Such surface-controlled processes are typical for chemically modified electrodes where the redox mediator is attached to the electrode material. ijariie.com

Table 2: Cyclic Voltammetry Data for Phenosafranine-Modified Electrode Data obtained in 0.1 M NH₄NO₃ solution.

ParameterPotential (V)
Formal Potential (E°')-0.5457
Cathodic Peak Potential (Epc)-0.6185
Anodic Peak Potential (Epa)-0.4729

Source: Adapted from a study on Phenosafranine functionalized MWCNTs modified electrode. ijariie.com

Impedance Spectroscopy in Electrochemical System Analysis

Electrochemical Impedance Spectroscopy (EIS) is a steady-state technique that provides detailed information about the processes occurring at an electrode-electrolyte interface, such as charge transfer resistance, double-layer capacitance, and diffusion. haskell.org By applying a small sinusoidal potential perturbation over a wide range of frequencies, a complex impedance spectrum is generated. rsc.org This spectrum can be modeled using an equivalent circuit, like the Randles circuit, to quantify the different electrochemical phenomena. google.com

While specific EIS studies focused on this compound are not prominent in the available literature, the technique is widely applied to characterize electrodes modified with similar phenazine dyes and their polymers. For example, EIS has been used to investigate the electrochemical behavior of electropolymerized films of neutral red, a phenazine dye. uc.pt Such analyses help in understanding the charge transfer kinetics at the polymer film/electrolyte interface and the ionic conductivity within the film. uc.pt For a potential this compound-based system, EIS could be used to characterize the electrode modification, study the kinetics of electron transfer, and analyze the resistance and capacitance changes that occur upon interaction with a target analyte, providing crucial data for sensor optimization.

Development of this compound-Based Electrochemical Sensors and Probes for Chemical Analysis

The favorable redox properties of phenazine dyes make them excellent candidates for use as redox mediators in electrochemical sensors and biosensors. cabidigitallibrary.org These mediators facilitate electron transfer between an enzyme or analyte and the electrode surface, often at a lower potential, which can improve sensor sensitivity and selectivity. ijariie.com

Research in this area has leveraged this compound's analogues for sensor development. For instance, a chemically modified electrode using phenosafranine (PS) functionalized multi-walled carbon nanotubes (PS-MWCNTs) was developed for the determination of Mercury(II) ions. ijariie.com In this sensor, the PS-MWCNT composite was immobilized on a paraffin-impregnated graphite (B72142) electrode (PIGE). The modified electrode showed a distinct electrochemical response and exhibited electrocatalytic activity towards the reduction of Hg(II), allowing for its determination via amperometry. ijariie.com The rapid response of the electrode to changes in Hg(II) concentration demonstrated its potential for sensing applications. ijariie.com

Given that this compound is a direct derivative of phenosafranine, it is plausible that it could be employed in similar sensor architectures. ijariie.com The ability to functionalize and immobilize these dyes onto various electrode materials, including novel nanomaterials like carbon nanotubes, opens up a wide range of possibilities for creating sensitive and selective electrochemical probes for environmental and biological analysis. ijariie.comcabidigitallibrary.org

Electrocatalytic Properties of this compound Derivatives in Research Contexts

Electrocatalysis involves the use of a substance (an electrocatalyst) to increase the rate of an electrochemical reaction at an electrode surface. Phenazine dyes and their derivatives have shown significant electrocatalytic activity for various reactions. cabidigitallibrary.org This property is often linked to their function as redox mediators.

The study on the phenosafranine-modified electrode demonstrated a clear electrocatalytic effect for the reduction of Hg(II) ions at a reduced overpotential compared to an unmodified electrode. ijariie.com This catalytic ability is crucial for developing sensitive analytical methods. Similarly, phenazine derivatives like 1-methoxy-5-methylphenazinium (1-MeO-PMS) have been shown to be effective electrocatalysts for the oxidation of dihydronicotinamide adenine (B156593) dinucleotide (NADH). myu-group.co.jp This is particularly important for the development of dehydrogenase-based biosensors, where NADH is a common product of enzymatic reactions. myu-group.co.jp

While direct research on the electrocatalytic applications of this compound itself is limited, its structural similarity to other electrocatalytically active phenazines suggests its potential in this field. Future research could explore the synthesis of this compound derivatives and their incorporation into electrode systems to catalyze specific redox reactions, expanding their utility beyond simple redox mediators to active catalytic components in energy conversion or complex analytical systems.

Mechanistic Investigations of Aposafranine in Diverse Model Systems

Interactions of Aposafranine with Proteins and Enzymes in Vitro

Direct experimental studies detailing the specific interactions of this compound with a wide range of proteins and enzymes are limited in the current scientific literature. However, valuable insights can be drawn from research on structurally similar phenazinium dyes, such as phenosafranin (B118193) (PSF) and safranin O (SO), particularly their interactions with transport proteins like human serum albumin (HSA).

These studies reveal that phenazinium dyes can bind to proteins primarily through non-covalent interactions. The binding of PSF and SO to HSA has been shown to occur at Site I, located in subdomain IIA of the protein. iaea.org This interaction is influenced by both polyelectrolytic and non-polyelectrolytic forces, with the latter being the dominant contributor. iaea.org The binding process is thermodynamically favorable, characterized by negative Gibbs free energy changes. iaea.org

Fluorescence spectroscopy is a key technique used to study these interactions. The intrinsic fluorescence of proteins, often due to tryptophan residues, can be quenched upon binding of a ligand like a phenazinium dye. researchgate.netnih.govpatsnap.com This quenching can occur through static or dynamic mechanisms and allows for the determination of binding constants (K) and the number of binding sites. iaea.org For instance, the binding of PSF and SO to HSA was identified as a static quenching process. iaea.org

Thermodynamic parameters obtained from such studies, often using isothermal titration calorimetry (ITC), provide a deeper understanding of the binding forces. For the interaction of PSF and SO with HSA, the binding was found to be favored by a negative enthalpy change (ΔH°) and a stronger favorable entropy contribution (TΔS°). iaea.org The similar heat capacity changes (ΔCp) for both dyes suggest the involvement of comparable hydrophobic forces in the complexation. iaea.org

Interactive Data Table: Thermodynamic Parameters for the Binding of Phenazinium Dyes to Human Serum Albumin

DyeBinding Constant (K) (M⁻¹)Gibbs Free Energy (ΔG°) (kJ mol⁻¹)Enthalpy (ΔH°) (kJ mol⁻¹)Entropy (TΔS°) (kJ mol⁻¹)
Phenosafranin1.60 x 10⁵---
Safranin O0.97 x 10⁵---

Note: Specific values for ΔG°, ΔH°, and TΔS° for the binding of phenosafranin and safranin O to HSA can be found in the cited literature. iaea.org Data for this compound is not currently available.

The potential for enzyme inhibition by this compound has not been extensively explored. Enzyme inhibition can occur through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition, where the inhibitor molecule binds to the enzyme and reduces its activity. libretexts.orgsavemyexams.compatsnap.com Given the ability of phenazine (B1670421) compounds to interact with proteins, it is conceivable that this compound could act as an enzyme inhibitor, though specific examples and mechanisms remain to be investigated.

Role of this compound in Cellular Staining Mechanisms (Non-Clinical Focus)

This compound's properties as a cationic dye suggest its utility in cellular staining, a fundamental technique in microscopy for enhancing the contrast of cellular structures.

Biophysical Principles of Dye-Macromolecule Affinity

The basis of cellular staining lies in the selective affinity of dyes for different macromolecules within the cell, which is governed by fundamental biophysical principles. lodz.pl The interaction between a dye and a macromolecule is often driven by electrostatic interactions, where cationic dyes like this compound are attracted to negatively charged molecules such as nucleic acids (DNA and RNA) and certain proteins. karazin.ua

Beyond simple electrostatic attraction, other forces such as hydrophobic interactions, van der Waals forces, and hydrogen bonding play crucial roles in the specificity and strength of the binding. nih.gov The planar aromatic structure of phenazine dyes, including this compound, allows for intercalation into the DNA double helix, a process where the dye molecule inserts itself between the base pairs. researchgate.net Studies on this compound have indicated that it binds to double-helical DNA through a mode of partial, wedge-like intercalation. researchgate.net This intercalative binding is a key mechanism for the staining of the cell nucleus.

The affinity of a dye for a particular macromolecule can be quantified by its binding constant. Fluorescence quenching studies, where the fluorescence of the dye is diminished upon binding to a macromolecule, are commonly employed to determine these constants. researchgate.net

Subcellular Localization Studies in Experimental Models

Direct experimental studies on the specific subcellular localization of this compound are not extensively documented. However, based on its chemical nature as a cationic phenazine dye and studies of related compounds, predictions about its distribution within a cell can be made.

Given its affinity for nucleic acids through intercalation, this compound is expected to accumulate in the nucleus, where the majority of cellular DNA is located. This would result in the staining of the nucleus.

Furthermore, studies on other cationic phenazine derivatives have shown that they can localize within acidic organelles such as lysosomes. nih.govacs.orgwhiterose.ac.uk This accumulation is often driven by the lower pH within these compartments, which can lead to the protonation and trapping of the dye. Therefore, it is plausible that this compound may also exhibit lysosomal localization. The intrinsic fluorescence of some phenazine cations has been utilized to visualize their uptake and distribution in living cells using advanced imaging techniques like super-resolution optical microscopy. nih.govacs.orgwhiterose.ac.uk The lipophilicity of the dye can also influence its ability to cross cellular membranes and its subsequent intracellular distribution. researchgate.net

Photodynamic Mechanisms Involving this compound in Controlled Environments

Photodynamic therapy (PDT) is a therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS) that can induce cell death. researchgate.netrsc.org While the photodynamic properties of this compound have not been exhaustively studied, its chemical structure as a phenazine derivative suggests it may have potential as a photosensitizer.

The fundamental mechanism of PDT involves the excitation of a photosensitizer from its ground state to an excited singlet state upon absorption of light of a specific wavelength. It then undergoes intersystem crossing to a longer-lived excited triplet state. rsc.org This triplet state photosensitizer can then react with molecular oxygen via two main pathways:

Type I Reaction: The photosensitizer can transfer an electron or hydrogen atom to a substrate, producing radical ions which can then react with oxygen to form ROS such as superoxide (B77818) anion (O₂⁻•) and hydroxyl radical (•OH).

Type II Reaction: The photosensitizer can directly transfer its energy to ground-state triplet oxygen (³O₂) to generate the highly reactive singlet oxygen (¹O₂). rsc.orgnih.gov

Singlet oxygen is a major cytotoxic agent in PDT, causing damage to cellular components such as lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis or necrosis. nih.govdntb.gov.uaresearchgate.netnih.gov

Studies on other phenazine-based dyes have demonstrated their capacity to act as photosensitizers and generate singlet oxygen. rsc.orgnih.govfutaba-zaidan.orgrsc.org The efficiency of singlet oxygen generation is quantified by the singlet oxygen quantum yield (ΦΔ). For some newly developed phenazine-based photosensitizers, these quantum yields have been found to be significant. rsc.orgfutaba-zaidan.orgrsc.orgnii.ac.jp The photophysical properties of the dye, such as its absorption spectrum and the energy gap between its singlet and triplet states, are crucial in determining its effectiveness as a photosensitizer. futaba-zaidan.org

This compound itself is known to be a redox indicator, meaning it undergoes a color change at a specific electrode potential. wikipedia.orgwikipedia.orgkfs.edu.egsigmaaldrich.com This property is inherently linked to its ability to participate in electron transfer reactions, a key process in the Type I photodynamic mechanism. While direct evidence for this compound-mediated photodynamic effects is pending, its chemical relatives and its own redox properties provide a strong rationale for investigating its potential in this area.

Interactive Data Table: Photophysical Properties of Selected Phenazine-Based Photosensitizers

CompoundAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Singlet Oxygen Quantum Yield (ΦΔ)
KY-1Na500-600-0.06 (in water)
KY-2Na500-600-0.19 (in water)
PZ1--0.86
PZ2--0.54
PZ3--0.069

Note: Data presented is for newly developed phenazine-2,3-diol-based and phenazinone-based photosensitizers, not this compound itself. futaba-zaidan.orgnii.ac.jp This table illustrates the potential for singlet oxygen generation within the phenazine class of compounds. ‘-’ indicates data not available in the cited sources.

Advanced Methodologies for the Study of Aposafranine

Chromatography and Separation Techniques for Aposafranine and its Metabolites (in research contexts)

The separation and purification of this compound and its metabolites from research samples, such as reaction mixtures or biological matrices, are critical steps for accurate analysis. Chromatographic techniques are the primary methods employed for this purpose, leveraging the different physicochemical properties of the molecules to achieve separation. journalagent.comkhanacademy.org The choice of technique depends on the specific requirements of the analysis, such as the scale of purification and the desired resolution.

High-Performance Liquid Chromatography (HPLC): This is a highly effective method for the separation and quantification of compounds like this compound. nih.gov Given the polar nature of this compound, a derivative of phenazine (B1670421), reversed-phase HPLC (RP-HPLC) is particularly suitable. In this setup, a non-polar stationary phase is used with a polar mobile phase. This compound, being polar, would have a shorter retention time compared to its potentially less polar metabolites. The coupling of HPLC with detectors like UV-Vis or fluorescence detectors allows for sensitive detection, as this compound possesses fluorescent properties. ontosight.ai For separating complex mixtures of metabolites, gradient elution, where the mobile phase composition is changed over time, can be employed to achieve optimal separation. nih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective technique used for monitoring reaction progress, identifying compounds in a mixture, and determining the appropriate solvent system for column chromatography. khanacademy.org For this compound, a polar stationary phase like silica (B1680970) gel would be used with a mobile phase of appropriate polarity. The separation is based on the differential adsorption of the compounds to the stationary phase and their solubility in the mobile phase. khanacademy.org

Column Chromatography: For preparative scale purification of this compound, column chromatography is a widely used method. journalagent.com The principle is similar to TLC, where a solid stationary phase (like silica or alumina) is packed into a column, and a liquid mobile phase carries the mixture through it, separating the components based on their differential adsorption and partitioning. nih.gov

Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in an electric field. As this compound is a cationic dye, this technique can be highly efficient for its separation from neutral or anionic metabolites and impurities.

Below is an interactive table summarizing the chromatographic techniques applicable to this compound.

TechniquePrinciple of SeparationStationary Phase (Example)Mobile Phase (Example)Primary Application in this compound Research
HPLC Partitioning between a solid stationary phase and a liquid mobile phase under high pressure. nih.govC18 (Reversed-Phase)Acetonitrile/Water GradientQuantitative analysis and high-resolution separation of this compound and its metabolites. nih.gov
TLC Differential adsorption on a solid stationary phase and solubility in a liquid mobile phase. khanacademy.orgSilica GelEthyl Acetate/Hexane mixtureRapid reaction monitoring and identification of components. khanacademy.org
Column Chromatography Adsorption/Partitioning on a packed solid stationary phase. journalagent.comAlumina or Silica GelVaries based on polarityPreparative purification of this compound from synthesis reactions.
Capillary Electrophoresis (CE) Differential migration in an electric field based on charge-to-size ratio. mdpi.comFused-silica capillaryBuffer solutionHigh-efficiency separation of charged species like this compound from complex mixtures. mdpi.com

Mass Spectrometric Approaches to this compound Structure and Derivatization

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, making it essential for the structural elucidation of molecules like this compound. mdpi.comnih.gov

Structural Elucidation: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. currenta.de For this compound (C₁₈H₁₂N₃⁺), HRMS can confirm this composition. bionity.comijariie.com To gain further structural information, tandem mass spectrometry (MS/MS) is employed. In this technique, the parent ion of this compound is isolated and then fragmented through collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its substructures and confirming the connectivity of its atoms. mdpi.com

Ionization Techniques: Soft ionization methods like Electrospray Ionization (ESI) are particularly well-suited for analyzing this compound. ESI is a gentle technique that allows the molecule to be ionized directly from a solution into the gas phase, typically by forming a protonated molecule [M+H]⁺, without causing significant fragmentation. currenta.de This is crucial for accurately determining the molecular weight of the intact molecule.

Derivatization for Enhanced Analysis: Chemical derivatization involves modifying the analyte's structure to improve its analytical performance. spectroscopyonline.com While this compound is readily ionizable, its metabolites might be present in trace amounts or have poor ionization efficiency. Derivatization can be used to introduce a specific chemical group that enhances ionization in the mass spectrometer or improves separation in liquid chromatography. ddtjournal.comnih.gov For example, if a metabolite of this compound contained a functional group that is difficult to ionize, it could be derivatized with a reagent that carries a permanent positive charge, thereby significantly increasing its detection sensitivity in ESI-MS. ddtjournal.com

The table below details mass spectrometric approaches for studying this compound.

TechniquePrincipleInformation GainedRelevance to this compound
High-Resolution MS (HRMS) Provides highly accurate measurement of the mass-to-charge ratio. currenta.deDetermination of the elemental formula. currenta.deConfirms the molecular formula of this compound and its derivatives.
Tandem MS (MS/MS) Isolation and fragmentation of a parent ion to produce a spectrum of fragment ions. mdpi.comDetailed structural information and molecular fingerprinting. mdpi.comElucidates the structure of this compound and helps identify unknown metabolites by analyzing their fragmentation patterns.
Electrospray Ionization (ESI) Creates ions from macromolecules or small molecules out of a solution. currenta.deGenerates intact molecular ions for mass analysis.Allows for gentle ionization of this compound for accurate molecular weight determination.
Chemical Derivatization Chemical modification of the analyte to enhance analytical properties. spectroscopyonline.comImproved chromatographic separation and/or increased MS sensitivity. nih.govCan be used to enhance the detectability of trace-level this compound metabolites.

Microscopic Techniques for Visualizing this compound Interactions in Model Systems

Microscopy provides a direct way to visualize the localization and interactions of molecules within cellular or synthetic model systems. nih.gov this compound's inherent properties as a fluorescent dye make it an excellent candidate for various microscopic studies. ontosight.ai

Fluorescence Microscopy: This is the most direct method to visualize this compound. The phenazine ring system in this compound is responsible for its fluorescence. ontosight.ai When excited by light of a specific wavelength (around 520 nm), it emits light at a longer wavelength, which can be captured by a microscope. ontosight.ai This technique has been used to stain cells and tissues for histological and cytological studies. ontosight.ai In model systems, such as co-cultures of cells, fluorescence microscopy can be used to observe the uptake and subcellular localization of this compound.

Confocal Microscopy: Confocal microscopy is an advanced form of fluorescence microscopy that uses a pinhole to reject out-of-focus light, resulting in images with higher resolution and contrast. This technique would allow for the detailed, three-dimensional visualization of this compound within specific cellular compartments, such as the nucleus or mitochondria, in model cell systems. It is particularly useful for studying the colocalization of this compound with other fluorescently labeled cellular components.

Studying DNA Intercalation: Research has shown that this compound can intercalate into DNA, meaning it can insert itself between the base pairs of the DNA double helix. ontosight.ai This interaction can be visualized using microscopy. When bound to DNA, the fluorescent properties of this compound may change (e.g., increased intensity or a shift in emission wavelength), providing a visual marker for DNA within cells or in in-vitro systems with purified DNA. This property makes it a useful tool for studying DNA structure and function. ontosight.ai

The following table summarizes microscopic techniques for studying this compound.

TechniquePrincipleApplication to this compound
Fluorescence Microscopy Uses fluorescence and phosphorescence to study the properties of organic or inorganic substances. ontosight.aiVisualizing the presence and general location of this compound in stained cells and tissues. ontosight.ai
Confocal Microscopy An optical imaging technique for increasing optical resolution and contrast by means of a spatial pinhole.Provides high-resolution, optically sectioned images to precisely determine the subcellular localization of this compound.
Single-Molecule Localization Microscopy (SMLM) Advanced fluorescence technique that allows for imaging with a resolution beyond the diffraction limit.Potentially used to visualize and quantify intermolecular interactions of individual this compound molecules with their targets (e.g., DNA) at the nanoscale. nih.gov

Theoretical and Computational Chemistry Approaches to Aposafranine Systems

Quantum Chemical Calculations of Aposafranine Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the behavior of this compound. wikipedia.org These methods, rooted in quantum mechanics, are used to solve the Schrödinger equation for the molecule, providing information about its electronic wave function, energy levels, and charge distribution. wikipedia.org

Key aspects of this compound's electronic structure that can be elucidated through quantum chemical calculations include:

Molecular Orbital Analysis: Calculations can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter that influences the molecule's reactivity, electronic transitions, and spectral properties. For instance, a smaller HOMO-LUMO gap often correlates with higher reactivity and a red-shift in the absorption spectrum.

Electron Density Distribution: Mapping the electron density reveals the distribution of charge within the this compound molecule. This is crucial for identifying electrophilic and nucleophilic sites, which are key to understanding its interactions with other molecules and its reaction mechanisms.

Spectroscopic Properties: Quantum chemical methods can predict spectroscopic data, such as UV-Vis absorption spectra. wikipedia.org By calculating the energies of electronic transitions, researchers can interpret experimental spectra and assign specific peaks to corresponding electronic excitations within the molecule. This has been successfully applied to other complex heterocyclic systems to support structure elucidation. mdpi.com

Various theoretical methods are employed for these calculations, each with a different balance of accuracy and computational cost. nasa.gov Density Functional Theory (DFT) is a widely used method that offers a good compromise, providing reliable results for many molecular systems. wikipedia.orgriken.jp More advanced methods, such as post-Hartree-Fock approaches like Configuration Interaction (CI) or Coupled Cluster (CC), can offer higher accuracy but are computationally more demanding. nasa.govarxiv.org The choice of method and basis set is critical for obtaining accurate predictions of this compound's electronic properties. nasa.govaspbs.com

Computational MethodKey Information ObtainedRelevance to this compound Studies
Density Functional Theory (DFT)HOMO/LUMO energies, electron density, predicted UV-Vis spectraProvides a balance of accuracy and computational cost for understanding reactivity and spectral properties. wikipedia.orgriken.jp
Time-Dependent DFT (TD-DFT)Excited state energies and properties, simulation of photochemical reactionsCrucial for interpreting electronic spectra and predicting behavior upon light absorption. riken.jp
Hartree-Fock (HF)Initial approximation of the electronic wavefunctionOften a starting point for more accurate, computationally intensive methods. arxiv.org
Coupled Cluster (CC)Highly accurate ground and excited state energiesServes as a benchmark for validating less computationally expensive methods. arxiv.org

Molecular Dynamics Simulations of this compound-Biomolecule Complexes

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. researchgate.net For this compound, MD simulations are particularly valuable for investigating its interactions with biological macromolecules, such as proteins and nucleic acids. These simulations can provide atomic-level insights into the formation, stability, and dynamics of this compound-biomolecule complexes. researchgate.netdovepress.com

The process of an MD simulation involves:

System Setup: A model of the this compound molecule and the target biomolecule is placed in a simulation box, typically filled with water molecules and ions to mimic physiological conditions.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is applied. This includes terms for bonded interactions (bond stretching, angle bending, torsions) and non-bonded interactions (van der Waals and electrostatic forces). osti.gov

Integration of Equations of Motion: Newton's equations of motion are solved iteratively for each atom in the system, allowing the trajectory of the atoms to be calculated over a specific time period, often on the scale of nanoseconds to microseconds. researchgate.net

MD simulations of this compound-biomolecule complexes can reveal:

Binding Modes: The preferred orientation and conformation of this compound when it binds to a biomolecule.

Conformational Changes: How the binding of this compound may induce conformational changes in the biomolecule, which can be critical for its function or inhibition. dovepress.com

Solvent Effects: The role of water molecules in mediating the interaction between this compound and the biomolecule.

These simulations are instrumental in understanding the molecular basis of this compound's biological activity and can guide the design of new derivatives with improved binding properties. nih.govembo.org

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule to its biological activity. gardp.org For this compound, SAR studies are crucial for identifying which parts of the molecule are essential for its function and how modifications to its structure can enhance or diminish its activity. gardp.orgcollaborativedrug.com

A typical SAR study involves synthesizing a series of this compound derivatives with systematic variations in their chemical structure. These variations could include:

Altering substituent groups on the aromatic rings.

Modifying the heterocyclic core.

Changing the nature of linking groups.

The biological activity of each derivative is then assayed, and the results are analyzed to identify trends. For example, it might be found that adding an electron-withdrawing group at a specific position increases activity, while adding a bulky group at another position decreases it. mdpi.com

Computational methods can significantly aid in SAR studies. By building a quantitative structure-activity relationship (QSAR) model, it is possible to create a mathematical relationship between the structural properties (descriptors) of the this compound derivatives and their measured biological activity. These descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

The insights gained from SAR and QSAR studies are invaluable for medicinal chemistry, as they provide a rational basis for the design of new this compound-based compounds with optimized properties. mdpi.comrsc.org

Structural ModificationPotential Impact on ActivityRationale
Addition of hydroxyl groupsMay increase hydrogen bonding interactions with target biomolecules.Can improve binding affinity and specificity.
Introduction of alkyl chainsCan modulate hydrophobicity and membrane permeability.Affects bioavailability and interaction with hydrophobic pockets.
Substitution with halogensAlters electronic properties and can form halogen bonds.Can influence binding affinity and metabolic stability.
Modification of the phenazine (B1670421) coreChanges the overall shape and electronic distribution of the molecule.Can lead to significant changes in biological targets and activity.

Predictive Modeling of this compound Behavior in Various Research Matrices

Predictive modeling uses statistical and machine learning algorithms to forecast future outcomes based on historical data. appinio.commdpi.com In the context of this compound research, predictive models can be developed to anticipate its behavior in different experimental or biological environments (matrices). optimove.com

These models can be built to predict a wide range of properties, including:

Solubility: Predicting the solubility of this compound and its derivatives in different solvents or biological fluids.

Stability: Forecasting the chemical stability of the compounds under various conditions (e.g., pH, temperature, presence of enzymes).

Toxicity: Estimating the potential toxicity of new derivatives based on their structural features.

Pharmacokinetic Properties: Predicting aspects of absorption, distribution, metabolism, and excretion (ADME).

The development of a predictive model typically involves:

Data Collection: Gathering a dataset of this compound derivatives with known properties.

Feature Selection: Identifying the most relevant molecular descriptors that correlate with the property of interest.

Model Training: Using a machine learning algorithm (e.g., linear regression, decision trees, neural networks) to learn the relationship between the selected features and the target property from the training data. researchgate.net

Model Validation: Evaluating the performance of the model on a separate test dataset to ensure its predictive power. github.io

Predictive modeling can accelerate the research and development process by allowing scientists to prioritize the synthesis and testing of compounds that are most likely to have the desired properties, thereby saving time and resources.

Future Research Directions and Emerging Applications of Aposafranine in Chemical Biology

Exploration of Novel Aposafranine Analogue Design for Specific Research Probes

The core structure of this compound serves as a versatile scaffold for the synthesis of new derivatives, or analogues, designed as highly specific research probes. The field of chemical biology often relies on such probes to investigate and visualize cellular processes without disrupting them. The development of novel molecules is a key area of research for elucidating biological pathways. nih.gov

The design of these analogues can be guided by computational modeling to predict their interactions with biological targets. frontiersin.org By modifying the functional groups on the this compound molecule, researchers can tune its properties, such as fluorescence, to create probes for specific applications. For instance, the synthesis of novel derivatives could lead to probes with enhanced sensitivity and selectivity for particular biomolecules or cellular environments. nih.gov This approach is analogous to the development of other chemical probes used to study epigenetic mechanisms and protein-protein interactions. ncl.ac.uk

The creation of these specialized molecular tools can provide deeper insights into the dynamics of biological systems. ucr.edu These probes, inspired by the fundamental structure of this compound, can be designed to be "switched on" or "off" in response to specific biological triggers, allowing for real-time monitoring of cellular events. This strategy is central to the development of advanced biosensors and diagnostic tools. jcu.cz

Integration of this compound into Advanced Nanomaterials for Diagnostic Research

The integration of organic dyes like this compound into nanomaterials is a rapidly advancing area of diagnostic research. nih.gov Nanoparticles offer unique advantages for developing highly sensitive and specific diagnostic platforms. nih.govmdpi.com By incorporating this compound into these materials, it is possible to create novel biosensors for the early detection of disease markers.

Nanomaterials such as gold nanoparticles, quantum dots, and carbon nanotubes can be functionalized with this compound or its derivatives. slideshare.net This combination can enhance the signal output, leading to more sensitive detection of target molecules. nih.gov For example, this compound-conjugated nanoparticles could be used in biosensors designed to detect specific DNA sequences or proteins associated with various diseases. researchgate.net The inherent optical properties of this compound can be harnessed in techniques like localized surface plasmon resonance (LSPR) to create highly sensitive detection systems. jcu.cz

Furthermore, the use of nanomaterials allows for the development of multifunctional platforms that can both diagnose and potentially treat diseases, a field known as theranostics. nih.gov this compound-loaded nanoparticles could be designed to target specific cells or tissues, delivering a diagnostic signal while also carrying a therapeutic payload. This approach holds promise for personalized medicine, where diagnosis and treatment are tailored to the individual patient. The development of such advanced materials requires an interdisciplinary approach, combining expertise in chemistry, materials science, and biology. frontiersin.org

Mechanistic Insights for this compound's Role in Modulating Biological Processes (non-clinical)

Understanding the fundamental mechanisms by which this compound interacts with and modulates biological processes is a critical area of non-clinical research. These studies provide the foundational knowledge necessary for its potential application as a research tool. Mechanistic studies often involve a combination of computational and experimental approaches to elucidate interactions at a molecular level. frontiersin.org

Research has indicated that this compound can interact with DNA through a process of partial intercalation, where it wedges itself into the DNA double helix. researchgate.netresearchgate.net This interaction can be studied using a variety of analytical techniques, including spectrophotometry, viscometry, and thermal denaturation studies. researchgate.netnih.gov By understanding the kinetics and thermodynamics of this binding, researchers can gain insights into how this compound might influence DNA-related processes.

Further mechanistic studies could explore the interactions of this compound with other biological macromolecules, such as proteins. pitt.edu Such investigations are crucial for understanding the broader biological effects of the compound. For example, identifying the specific protein targets of this compound could reveal its involvement in various cellular signaling pathways. nih.gov This knowledge is essential for the rational design of this compound-based tools and for interpreting the results obtained from their use in complex biological systems. The study of these interactions contributes to the broader understanding of how small molecules can be used to probe and modulate biological networks. nih.govunr.edu

Q & A

Q. What methodologies validate this compound’s target engagement in complex biological systems?

  • Methodological Answer :
  • Cellular thermal shift assay (CETSA) : Confirm target binding via protein melting shifts.
  • SPR/BLI : Quantify binding kinetics (ka, kd) with purified targets.
  • Negative controls : Include inactive enantiomers or target-knockout systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.